![molecular formula C8H16ClNO B1372907 3-[(Allyloxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-05-9](/img/structure/B1372907.png)

3-[(Allyloxy)methyl]pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

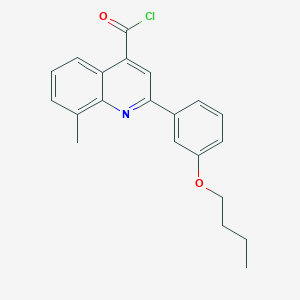

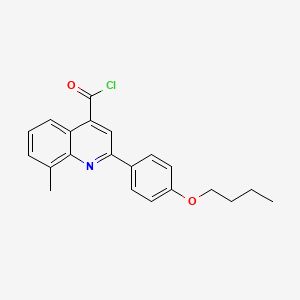

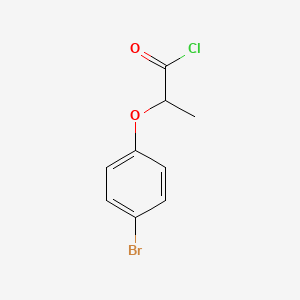

“3-[(Allyloxy)methyl]pyrrolidine hydrochloride” is a chemical compound used in scientific research. It has a molecular formula of C7H13NO.HCl .

Synthesis Analysis

The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .

Molecular Structure Analysis

The molecular structure of “3-[(Allyloxy)methyl]pyrrolidine hydrochloride” is characterized by a five-membered pyrrolidine ring . The molecular weight of this compound is 163.65 .

Chemical Reactions Analysis

Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .

Scientific Research Applications

Asymmetric Synthesis and Pharmaceutical Applications

3-[(Allyloxy)methyl]pyrrolidine hydrochloride plays a crucial role in asymmetric synthesis. Davis et al. (2008) explored its use in creating cis- and trans-2,5-disubstituted pyrrolidines, crucial in synthesizing compounds like (+)-preussin and its analogs (Davis, Zhang, Qiu, & Wu, 2008). Similarly, Żmigrodzka et al. (2022) highlighted the role of pyrrolidines in medical applications and industrial uses, such as in dyes and agrochemical substances, through their study of pyrrolidines synthesis via [3+2] cycloaddition (Żmigrodzka et al., 2022).

Synthesis of Substituted Pyrrolidines

Boto et al. (2001) describe a new synthesis approach for 2,3-disubstituted pyrrolidines and piperidines, emphasizing the potential for generating a variety of substituents like hydroxy, alkoxy, and allyl. This synthesis is pivotal for creating complex natural products and pharmaceuticals (Boto, Hernández, de Leon, & Suárez, 2001).

Development of Antibiotics

Fleck et al. (2003) conducted research on N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate crucial in developing premafloxacin, an antibiotic for veterinary use. This showcases the chemical's role in the synthesis of antibiotics (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Applications in Influenza Treatment

Wang et al. (2001) studied the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, demonstrating the compound's importance in developing antiviral medications (Wang et al., 2001).

Catalysis and Synthesis

Yang et al. (2015) and Shibuya et al. (2014) explored the compound's use in catalysis. Yang et al. focused on asymmetric intramolecular hydroamination for synthesizing chiral pyrrolidine derivatives (Yang et al., 2015), while Shibuya et al. developed a dual platinum- and pyrrolidine-catalyzed direct allylic alkylation method, further underscoring the compound's versatility in chemical synthesis (Shibuya, Lin, Nakahara, Mashima, & Ohshima, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(prop-2-enoxymethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-5-10-7-8-3-4-9-6-8;/h2,8-9H,1,3-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYZOTJPCMLCKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)

![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)